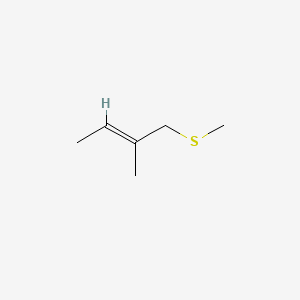

2-Methyl-1-methylthio-2-butene

Description

Structure

3D Structure

Properties

CAS No. |

89534-74-7 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

(E)-2-methyl-1-methylsulfanylbut-2-ene |

InChI |

InChI=1S/C6H12S/c1-4-6(2)5-7-3/h4H,5H2,1-3H3/b6-4+ |

InChI Key |

PBWZEERIWACABP-GQCTYLIASA-N |

Isomeric SMILES |

C/C=C(\C)/CSC |

Canonical SMILES |

CC=C(C)CSC |

density |

0.859-0.864 |

physical_description |

Clear, colourless liquid; Cooked brown and roasted meat aroma |

solubility |

Very slightly soluble in water; soluble in non-polar solvents Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Methyl 1 Methylthio 2 Butene

Established Synthetic Routes to 2-Methyl-1-methylthio-2-butene (B12761825)

The formation of the thioether linkage in this compound can be achieved through several established synthetic strategies. These methods primarily revolve around the creation of a carbon-sulfur bond at the allylic position.

Nucleophilic Substitution Approaches for Thioether Formation

A cornerstone in the synthesis of thioethers is the nucleophilic substitution reaction, where a thiolate anion acts as the nucleophile, displacing a suitable leaving group. In the context of synthesizing this compound, this would typically involve the reaction of an appropriate allylic electrophile with a methylthiolate source.

The most common precursors for this approach are allylic halides, such as 1-chloro-2-methyl-2-butene (B225761) or 1-bromo-2-methyl-2-butene. The reaction proceeds via an SN2 mechanism, where sodium methylthiolate (NaSMe), generated from methanethiol (B179389) and a base like sodium hydride, attacks the carbon bearing the leaving group.

Reaction Scheme:

The choice of solvent is crucial for the success of this reaction, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) being preferred to facilitate the nucleophilic attack. The reactivity of the allylic halide follows the expected trend I > Br > Cl.

Allylic alcohols can also be utilized as precursors through their conversion into better leaving groups. For instance, 2-methyl-2-buten-1-ol (B1231688) can be transformed into its corresponding tosylate or mesylate ester. Subsequent reaction with sodium methylthiolate will then yield the desired thioether. This two-step approach is often advantageous as allylic alcohols are frequently more stable and readily available than their corresponding halides.

Stereoselective and Regioselective Synthesis Strategies for Isomeric Control

The synthesis of allylic thioethers often presents challenges in controlling regioselectivity and stereoselectivity. In the case of this compound, the primary regioisomer is typically desired over the potential SN2' product, 4-methylthio-3-methyl-1-butene. The outcome of the nucleophilic substitution is influenced by several factors including the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. Generally, for primary allylic halides, the SN2 product is the major isomer formed.

Stereoselectivity is also a key consideration, particularly the geometry of the double bond. The IUPAC name for the target compound is often specified as (E)-2-methyl-1-methylthio-2-butene. To achieve high stereoselectivity, it is imperative to start with a stereochemically pure precursor, as the SN2 reaction at the allylic position generally proceeds with retention of the double bond geometry.

Recent advancements in catalysis have provided powerful tools for achieving high regio- and stereoselectivity in the synthesis of allylic thioethers. While specific examples for this compound are not extensively documented, transition-metal-catalyzed reactions, for instance using palladium or rhodium complexes, have been shown to be highly effective in controlling the selectivity of allylic substitutions. rsc.orguni-freiburg.de For example, rhodium-catalyzed hydrothiolation of allenes represents an atom-economical method to access branched allylic thioethers with high regioselectivity. rsc.orguni-freiburg.de

Precursor Chemistry and Functional Group Interconversions

The successful synthesis of this compound is heavily reliant on the availability and preparation of suitable precursors. This section details the synthetic pathways to the key building blocks.

Synthetic Pathways to the Alkenyl Moiety Precursors

The 2-methyl-2-butenyl core of the target molecule can be accessed through various routes. A common and straightforward method for the synthesis of 2-methyl-2-butene (B146552), a precursor to the functionalized alkenyl moiety, is the dehydration of tert-amyl alcohol (2-methyl-2-butanol). This reaction is typically carried out in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. chemicalbook.comprepchem.com

Dehydration of tert-Amyl Alcohol:

| Starting Material | Reagent | Product |

| 2-Methyl-2-butanol | H2SO4 or p-TsOH, heat | 2-Methyl-2-butene |

From 2-methyl-2-butene, the desired allylically functionalized precursors can be prepared. For example, allylic halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom at the primary allylic position to yield 1-bromo-2-methyl-2-butene.

Alternatively, 2-methyl-2-buten-1-ol is a valuable precursor. It can be synthesized through various methods, including the reduction of 2-methyl-2-butenal or via Grignard reactions.

Introduction of the Methylthio Group

The methylthio group (-SMe) is typically introduced using a nucleophilic source of methylthiolate. As discussed in section 2.1.1, sodium methylthiolate is a common reagent for this transformation. It can be prepared in situ from methanethiol and a strong base.

Another approach involves the use of dimethyl disulfide (DMDS). In the presence of a reducing agent, DMDS can generate the methylthiolate anion. This can be a more convenient option as it avoids the handling of gaseous and malodorous methanethiol.

Recent methodologies have also explored electrochemical approaches for the formation of C-S bonds. An electricity-promoted cross-coupling between allylic iodides and disulfides has been reported as a mild and sustainable method for the synthesis of allylic thioethers, offering high regio- and stereoselectivity without the need for transition metals or oxidants. nih.gov

Utilization of this compound in Advanced Organic Synthesis

While this compound is recognized as a flavoring agent, its potential as a building block in advanced organic synthesis is noteworthy due to the presence of the versatile allylic thioether moiety.

The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) or a sulfone. These oxidized derivatives are valuable intermediates in organic synthesis. For instance, allylic sulfoxides can undergo rsc.orguni-freiburg.de-sigmatropic rearrangements upon treatment with a thiophilic reagent, leading to the formation of rearranged allylic alcohols. This sequence, known as the Mislow-Evans rearrangement, is a powerful tool for stereoselective synthesis.

The allylic protons adjacent to the sulfur atom are acidic and can be deprotonated with a strong base to form a stabilized carbanion. This anion can then react with various electrophiles, allowing for carbon-carbon bond formation at the α-position to the sulfur. Subsequent reductive cleavage of the thioether group can provide access to a range of functionalized molecules.

Furthermore, the double bond in this compound can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation, providing pathways to further functionalized saturated and unsaturated derivatives.

The allylic thioether itself can act as a substrate in transition-metal-catalyzed cross-coupling reactions, where the methylthio group can be displaced by other nucleophiles, although this is a less common application compared to the use of allylic halides or acetates.

Application as a Chemical Synthon in Complex Molecule Construction

Vinyl sulfides, such as this compound, are valuable synthons in the construction of complex molecular architectures. Their utility stems from the ability of the sulfur atom to stabilize adjacent carbanions and the reactivity of the carbon-carbon double bond towards various transformations. Although direct applications of this compound in complex molecule synthesis are not widely reported, the reactivity of analogous vinyl sulfides suggests its potential in several key synthetic operations.

One of the primary applications of vinyl sulfides is in the formation of carbon-carbon bonds. The vinyl sulfide (B99878) moiety can be a precursor to a vinyl anion equivalent, which can then react with a range of electrophiles. For instance, deprotonation at the α-carbon (allylic position) could generate a nucleophile for alkylation, aldol, or Michael reactions. The resulting product can then be further manipulated, with the methylthio group serving as a handle for subsequent transformations or being removed reductively.

Moreover, vinyl sulfides are known to participate in transition metal-catalyzed cross-coupling reactions. organic-chemistry.org Palladium-catalyzed reactions, for example, could potentially couple the vinyl sulfide with organoboronic acids (Suzuki coupling) or other organometallic reagents, leading to the formation of more complex substituted alkenes. rsc.org The presence of the methyl and ethyl groups on the double bond of this compound would influence the regioselectivity and stereoselectivity of such reactions.

The table below summarizes potential, inferred applications of this compound as a synthon, based on the known reactivity of similar vinyl sulfides.

| Reaction Type | Potential Role of this compound | Potential Product Class |

| Allylic Alkylation | Source of a stabilized allylic carbanion | Substituted alkenes |

| Michael Addition | As a nucleophile after deprotonation | 1,5-dicarbonyl compounds or related structures |

| Suzuki Coupling | As a coupling partner with organoboronic acids | Highly substituted styrenes or dienes |

| Heck Reaction | As a substrate for coupling with aryl or vinyl halides | Substituted alkenes |

These inferred applications highlight the potential of this compound as a versatile building block in organic synthesis, offering pathways to a variety of complex molecular structures.

Development of this compound as a Reagent for Methylthiolation (drawing inference from related compounds)

Methylthiolation, the introduction of a methylthio (-SCH3) group into a molecule, is a significant transformation in organic synthesis, as organosulfur compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. rsc.org While this compound is not a classical methylthiolating agent, its structure suggests potential reactivity in this capacity under specific conditions, drawing parallels with other organosulfur reagents.

Typically, methylthiolation is achieved using reagents that can deliver a methylthio group to a nucleophile. rsc.org Common methylthiolating agents include dimethyl disulfide (DMDS), S-methyl methanethiosulfonate (B1239399) (MMTS), and N-(methylthio)phthalimide. These reagents generally react with strong nucleophiles like organolithium or Grignard reagents, or are activated by a catalyst.

For this compound to act as a methylthiolating agent, cleavage of the C-S bond would be necessary to transfer the -SCH3 group. This could potentially be achieved through a few hypothetical pathways:

Radical-mediated reactions: Under radical conditions, homolytic cleavage of the allylic C-S bond could generate a methylthio radical, which could then be trapped by a suitable substrate.

Transition metal catalysis: Certain transition metal catalysts are known to activate C-S bonds, facilitating their cleavage and subsequent functionalization. rsc.org A catalytic cycle could be envisioned where the metal inserts into the C-S bond, followed by reductive elimination to transfer the methylthio group.

Oxidative activation: Oxidation of the sulfide to a sulfoxide or sulfone could render the methylthio group more susceptible to nucleophilic attack.

The following table outlines hypothetical methylthiolation reactions using this compound, based on established principles of organosulfur chemistry.

| Activation Method | Proposed Intermediate | Potential Nucleophile |

| Radical Initiation | Methylthio radical (•SCH3) | Alkenes, alkynes |

| Transition Metal Catalysis | Metal-methylthiolate complex | Organometallic reagents |

| Oxidative Activation | Methylsulfinyl or methylsulfonyl group | Enolates, organocuprates |

It is important to note that these are speculative applications, and the development of this compound as a practical methylthiolating reagent would require significant experimental investigation to overcome potential challenges such as competing side reactions involving the double bond.

Contributions to Sulfur-Containing Heterocycle Synthesis (e.g., thietane (B1214591) derivatives, cyclobutanes, if applicable to its structure)

The structure of this compound, containing both a double bond and a sulfur atom, suggests its potential as a precursor for the synthesis of sulfur-containing heterocycles, such as thietane derivatives, and potentially four-membered carbocycles like cyclobutanes through cycloaddition reactions.

Thietane Synthesis:

Thietanes, four-membered rings containing one sulfur atom, are found in some natural products and are useful synthetic intermediates. nih.govthieme-connect.de Their synthesis often involves the cyclization of 1,3-difunctionalized precursors. While not a direct precursor in the traditional sense, this compound could potentially be elaborated into a substrate for thietane synthesis. For instance, functionalization of the double bond to introduce a leaving group at the 3-position relative to the sulfur could create a suitable precursor for intramolecular cyclization.

Alternatively, [2+2] cycloaddition reactions represent a more direct approach. Photochemical [2+2] cycloadditions between alkenes and thiocarbonyl compounds are a known method for thietane synthesis. thieme-connect.de It is conceivable that under photochemical conditions, this compound could react with a thioketone to yield a thietane derivative. The regiochemistry of such a cycloaddition would be an important consideration.

Cyclobutane (B1203170) Synthesis:

The synthesis of cyclobutanes can be achieved through various methods, including [2+2] cycloaddition reactions of alkenes. nih.govbaranlab.org The double bond in this compound could potentially participate in such reactions. For example, a photochemical [2+2] cycloaddition with another alkene could lead to the formation of a cyclobutane ring. The methylthio group would be incorporated into the product, offering a handle for further synthetic modifications.

The table below summarizes the potential of this compound in the synthesis of cyclic compounds based on known cycloaddition reactions.

| Target Ring System | Reaction Type | Potential Reaction Partner |

| Thietane | Photochemical [2+2] Cycloaddition | Thioketones |

| Cyclobutane | Photochemical [2+2] Cycloaddition | Alkenes, Enones |

The feasibility and outcome of these proposed cycloaddition reactions would depend on various factors, including the reaction conditions and the nature of the reaction partner. The steric hindrance around the tetrasubstituted double bond in this compound might also influence its reactivity in such transformations.

Mechanistic Investigations of Reactions Involving 2 Methyl 1 Methylthio 2 Butene

Electrophilic Addition Reaction Mechanisms of the Alkene Moiety

The alkene's π-bond is a region of high electron density, making it susceptible to attack by electrophiles. study.com This reaction is a cornerstone of alkene chemistry, proceeding through a carbocation intermediate to form a saturated product. study.com

The electrophilic addition to the asymmetrically substituted double bond in 2-Methyl-1-methylthio-2-butene (B12761825) is governed by Markovnikov's rule. This rule posits that in the addition of a protic acid (HX) to an alkene, the proton (H+) adds to the carbon atom that already holds the greater number of hydrogen atoms. pearson.compearson.com The underlying principle is the formation of the most stable carbocation intermediate. study.comlibretexts.org

In the case of this compound, the double bond is between carbon-2 (C2) and carbon-3 (C3). C2 is bonded to two other carbon atoms (a methyl group and the C1 methylene (B1212753) group) and has no hydrogen atoms. C3 is bonded to one carbon atom (an ethyl group) and one hydrogen atom.

The mechanism proceeds in two main steps:

Protonation: The alkene's π-bond attacks the electrophile (e.g., H+ from HBr). Protonation can occur at either C2 or C3.

Path A (Anti-Markovnikov): Protonation at C2 would form a secondary carbocation at C3.

Path B (Markovnikov): Protonation at C3 leads to the formation of a tertiary carbocation at C2. pearson.comquora.com

Nucleophilic Attack: The conjugate base (e.g., Br-) then attacks the carbocation.

Tertiary carbocations are significantly more stable than secondary carbocations due to hyperconjugation and inductive effects from the alkyl groups. pearson.com Consequently, the reaction proceeds preferentially through Path B, leading to the Markovnikov addition product as the major isomer. study.com

| Reactant | Reagent (HX) | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) |

| This compound | HBr | 2-Bromo-2-methyl-1-(methylthio)butane | 3-Bromo-2-methyl-1-(methylthio)butane |

| This compound | HCl | 2-Chloro-2-methyl-1-(methylthio)butane | 3-Chloro-2-methyl-1-(methylthio)butane |

| This compound | HI | 2-Iodo-2-methyl-1-(methylthio)butane | 3-Iodo-2-methyl-1-(methylthio)butane |

This table outlines the predicted regiochemical outcomes for the electrophilic addition of hydrogen halides to this compound.

The allylic thioether group exerts a significant electronic influence on the reactivity of the alkene moiety. The sulfur atom, with its lone pairs of electrons, can participate in resonance stabilization of an adjacent positive charge.

During electrophilic addition, the formation of the tertiary carbocation at C2 (as per Markovnikov's rule) is further stabilized by the adjacent C1-S bond. The sulfur atom can donate electron density to the p-orbital of the carbocation, delocalizing the positive charge. This participation of the sulfur atom can be represented by a resonance structure, forming a sulfonium (B1226848) ion. This anchimeric assistance can accelerate the rate of electrophilic addition compared to a similar alkene lacking the thioether group.

Oxidation Reaction Mechanisms

This compound possesses two sites susceptible to oxidation: the alkene double bond and the thioether sulfur atom. The selectivity of the oxidation often depends on the choice of oxidant and reaction conditions.

The carbon-carbon double bond can be converted into an epoxide (an oxirane ring) using oxidizing agents such as peroxyacids, a reaction known as the Prilezhaev reaction. organic-chemistry.org A common reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). pearson.com

The mechanism is a concerted process where the oxygen atom from the peroxyacid is transferred to the alkene in a single step. pearson.com This involves a cyclic transition state.

The alkene acts as a nucleophile, attacking the electrophilic peroxy oxygen.

Simultaneously, the peroxy O-O bond breaks, and the peroxyacid's proton is transferred to its carbonyl oxygen.

The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. For this compound, this reaction yields 2-methyl-2-( (methylthio)methyl)oxirane. Due to the concerted nature of the mechanism, there is no carbocation intermediate, and thus no possibility of rearrangement.

The sulfur atom of the thioether group is readily oxidized. masterorganicchemistry.com Treatment with one equivalent of a mild oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium periodate, typically yields the corresponding sulfoxide (B87167). organic-chemistry.org Further oxidation with a stronger oxidant or an excess of the same oxidant produces the sulfone. masterorganicchemistry.comrsc.org

Thioether to Sulfoxide: The mechanism involves a nucleophilic attack by the sulfur atom on the electrophilic oxygen of the oxidant (e.g., H₂O₂). This is a polar reaction that results in the formation of a new S-O bond and the elimination of water.

Sulfoxide to Sulfone: The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. However, it can still be oxidized under more forcing conditions or with stronger oxidants (like excess m-CPBA) to the sulfone, where the sulfur atom is bonded to two oxygen atoms.

It is noteworthy that the thioether is generally more susceptible to oxidation than the alkene double bond. reddit.com Therefore, by carefully controlling the stoichiometry of the oxidant (e.g., using one equivalent of H₂O₂ at low temperatures), it is possible to chemoselectively oxidize the sulfur atom to the sulfoxide while leaving the double bond intact.

| Starting Material | Reagent(s) | Major Product(s) |

| This compound | 1 eq. H₂O₂ or m-CPBA | ( (2-Methylbut-2-en-1-yl)sulfinyl)methane (Sulfoxide) |

| This compound | >2 eq. H₂O₂ or m-CPBA | ( (2-Methylbut-2-en-1-yl)sulfonyl)methane (Sulfone), Epoxide |

| This compound | 1 eq. m-CPBA (selective conditions) | 2-Methyl-2-( (methylthio)methyl)oxirane (Epoxide) |

This table summarizes the expected products from the oxidation of this compound under different conditions.

Hydrogenation and Deuteration Studies

Hydrogenation of the alkene moiety in this compound involves the addition of molecular hydrogen (H₂) across the double bond, resulting in a saturated alkane. This reaction is typically catalyzed by transition metals such as palladium (Pd), platinum (Pt), or nickel (Ni). study.com The reaction mechanism involves the adsorption of both the alkene and H₂ onto the catalyst surface, followed by the stepwise, syn-addition of two hydrogen atoms to the same face of the double bond.

The product of the hydrogenation of this compound is 2-methyl-1-(methylthio)butane. The rate of hydrogenation can be influenced by steric hindrance around the double bond. stackexchange.com The trisubstituted nature of the alkene in this molecule may result in a slower hydrogenation rate compared to less substituted alkenes.

Deuteration studies, where deuterium (B1214612) gas (D₂) is used instead of hydrogen, are valuable for elucidating reaction mechanisms. nih.gov The catalytic deuteration of this compound would be expected to yield 2-methyl-1-(methylthio)butane-2,3-d₂, with the two deuterium atoms adding in a syn-stereochemical fashion. Such labeling studies can confirm the concerted nature of the addition on the catalyst surface and can be used to trace the fate of molecules in more complex chemical or biological systems. nih.gov

Radical Reaction Pathways (e.g., with hydroxyl radicals)

The reactions of this compound with radicals, such as the hydroxyl radical (•OH), are of interest, particularly in atmospheric chemistry. The hydroxyl radical is a highly reactive species that can initiate the degradation of volatile organic compounds. The reaction can proceed through two primary pathways: radical addition to the carbon-carbon double bond or hydrogen abstraction from various sites on the molecule.

A study on the structurally similar compound, 3-Methyl-2-butene-1-thiol, provides valuable insights into these pathways. For this compound, the addition of the OH radical to one of the carbon atoms of the double bond was found to be the dominant reaction pathway, leading to the formation of a C-centered radical adduct. Hydrogen abstraction can also occur from the -SH, -CH₂, =CH, and -CH₃ groups, forming water and a corresponding radical of the parent molecule.

The relative importance of the addition and abstraction pathways is determined by the barrier heights of the respective transition states. For 3-Methyl-2-butene-1-thiol, the addition pathway was calculated to have a lower energy barrier, making it the more favorable route. It is expected that this compound would exhibit similar reactivity, with the OH radical preferentially adding to the double bond. The presence of the methylthio group may influence the electron density of the double bond and thus the regioselectivity of the radical addition.

Table 2: Potential Radical Reaction Pathways with •OH

| Reaction Type | Description |

| Radical Addition | The •OH radical adds across the C=C double bond, forming a hydroxyalkyl radical intermediate. |

| Hydrogen Abstraction | The •OH radical abstracts a hydrogen atom from a C-H or S-H bond, forming a water molecule and a substrate radical. |

This table summarizes the primary reaction pathways for an alkene like this compound with a hydroxyl radical.

Isomerization and Rearrangement Processes of the Butene Skeleton

Isomerization and rearrangement reactions involving the butene skeleton are common processes that can be initiated by various means, including acid or base catalysis, or through radical pathways. These reactions can lead to the migration of the double bond or a change in the carbon framework of the molecule.

For butene isomers, double bond migration is a well-documented phenomenon. For example, under acidic conditions, 1-butene (B85601) can isomerize to the more stable 2-butene. Similarly, rearrangements of the carbon skeleton can occur, particularly in the presence of strong acids or under specific catalytic conditions, often proceeding through carbocation intermediates.

In the context of radical reactions, rearrangements are also possible. For instance, the radical intermediates formed during reactions with hydroxyl radicals could potentially undergo intramolecular hydrogen shifts or other rearrangements, leading to different isomeric products. A study on the reaction of methyl radicals with (Z)-2-butene showed the formation of various olefin products, indicating that radical-induced isomerization and rearrangement processes occur.

While specific studies on the isomerization and rearrangement of the butene skeleton of this compound are not detailed in the provided search results, the general principles of alkene isomerization and carbocation or radical-mediated rearrangements would apply. The presence of the methylthio group could influence the stability of potential intermediates and thus affect the propensity and outcome of such reactions.

Advanced Spectroscopic and Structural Characterization of 2 Methyl 1 Methylthio 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. A detailed NMR analysis of 2-Methyl-1-methylthio-2-butene (B12761825) would provide precise information regarding its proton and carbon framework, connectivity, and stereochemistry.

High-resolution ¹H and ¹³C NMR spectra are fundamental to the structural characterization of this compound. While extensive searches of public scientific databases did not yield specific, experimentally-derived high-resolution ¹H and ¹³C NMR data for this compound, a hypothetical analysis based on its known structure allows for the prediction of its spectral features.

For the (E)-isomer of this compound, the following proton and carbon environments are expected:

¹H NMR: The spectrum would be expected to show distinct signals for the methylthio group protons, the methylene (B1212753) protons adjacent to the sulfur atom, the vinylic proton, and the two methyl groups attached to the double bond and the ethyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effect of the sulfur atom and the anisotropic effects of the double bond. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns, providing valuable information about the connectivity of the molecule.

¹³C NMR: The ¹³C NMR spectrum would display six distinct signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of the olefinic carbons would be in the characteristic downfield region for sp² hybridized carbons, while the aliphatic carbons would appear at higher field.

A detailed analysis of the chemical shifts, integration, and coupling constants would allow for the complete assignment of all proton and carbon signals to their respective atoms in the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃-S | ~2.1 | ~15 |

| S-CH₂ | ~3.1 | ~35 |

| C=CH | ~5.4 | ~125 |

| C=C(CH₃) | - | ~135 |

| C=C-CH₃ | ~1.7 | ~13 |

| CH₂-CH₃ | ~1.0 | ~12 |

Note: These are predicted values and may differ from experimental data.

To overcome the limitations of one-dimensional NMR and to unambiguously establish the molecular structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, establishing the connectivity between adjacent protons. For instance, cross-peaks would be expected between the vinylic proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, providing a definitive assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, showing a correlation from the methylthio protons to the methylene carbon.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): A ROESY experiment would provide information about the spatial proximity of protons. For this compound, it could confirm the (E)-stereochemistry of the double bond by showing a through-space correlation between the vinylic proton and the methylene protons.

The single bonds in this compound allow for conformational flexibility. Dynamic NMR studies, involving the acquisition of NMR spectra at variable temperatures, could provide insights into the rotational barriers around the C-S and C-C single bonds. By analyzing changes in the spectral lineshapes as a function of temperature, it would be possible to determine the thermodynamic parameters for conformational exchange processes and to identify the preferred conformations of the molecule in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Under Electron Ionization (EI) conditions, this compound would undergo fragmentation to produce a characteristic mass spectrum. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (116.23 g/mol ). nih.gov

Analysis of the fragmentation pattern can provide valuable structural information. Data from the National Institute of Standards and Technology (NIST) indicates prominent peaks at m/z 41, 69, and 68. nih.gov The formation of the prenyl cation (C₅H₉⁺, m/z 69) is a characteristic fragmentation pathway for compounds containing a prenyl or related moiety. This would likely arise from the cleavage of the C-S bond. The base peak at m/z 41 is likely due to the formation of the allyl cation (C₃H₅⁺).

Interactive Data Table: Prominent Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 116 | Molecular Ion | [C₆H₁₂S]⁺ |

| 69 | Prenyl Cation | [C₅H₉]⁺ |

| 68 | - | - |

| 41 | Allyl Cation | [C₃H₅]⁺ |

Data sourced from NIST GC-MS data available on PubChem. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the unambiguous determination of its elemental composition. For this compound, the calculated monoisotopic mass is 116.06597156 Da. nih.gov An experimental HRMS measurement yielding a value very close to this would confirm the molecular formula as C₆H₁₂S, distinguishing it from other isobaric compounds.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure of a compound by probing the vibrations of its chemical bonds. For this compound, infrared (IR) and Raman spectroscopy are powerful tools to identify and characterize its key functional groups: the trisubstituted alkene and the thioether moieties.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations, acting as a molecular fingerprint. The key IR spectroscopic signatures for this compound are associated with its alkene and thioether functional groups.

The alkene group in this compound, being trisubstituted, is expected to exhibit a characteristic C=C stretching vibration. libretexts.orgspectroscopyonline.com This absorption is typically of weak to medium intensity and is anticipated in the range of 1680-1665 cm⁻¹. libretexts.org Another key feature of the alkene is the vinylic C-H stretching vibration, which appears at wavenumbers above 3000 cm⁻¹, generally in the region of 3100-3000 cm⁻¹. spectroscopyonline.com Additionally, out-of-plane C-H bending vibrations for trisubstituted alkenes can be observed in the fingerprint region, typically around 840-800 cm⁻¹. quimicaorganica.org

The thioether group (C-S) characteristically displays a stretching vibration in the fingerprint region of the IR spectrum. These C-S stretching bands are often weak and can be found in the range of 700-600 cm⁻¹. researchgate.netcdnsciencepub.com The identification of this band can sometimes be challenging due to its weakness and the presence of other absorptions in this region.

Below is a table summarizing the expected characteristic infrared absorption bands for this compound based on its functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H Stretch | Alkene | 3100-3000 | Medium |

| C-H Stretch | Alkyl | 2975-2850 | Strong |

| C=C Stretch | Alkene (Trisubstituted) | 1680-1665 | Weak to Medium |

| C-H Bend | Alkyl | 1470-1370 | Medium |

| =C-H Bend (out-of-plane) | Alkene (Trisubstituted) | 840-800 | Strong |

| C-S Stretch | Thioether | 700-600 | Weak |

This table is based on typical values for the respective functional groups and may not represent the exact experimental values for this compound.

Raman spectroscopy is a complementary vibrational spectroscopic technique that relies on the inelastic scattering of monochromatic light. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. libretexts.orglibretexts.org This technique is particularly useful for identifying non-polar bonds, which may show weak absorptions in IR spectroscopy.

For this compound, the C=C stretching vibration of the alkene group is expected to be a strong and characteristic band in the Raman spectrum, typically appearing in the 1680-1625 cm⁻¹ region. renishaw.comuci.edu Symmetrical or near-symmetrical double bonds, which are weak in the IR spectrum, often produce a strong Raman signal. docbrown.info

The C-S stretching vibration of the thioether group is also expected to be Raman active, with a characteristic band appearing in the 780-670 cm⁻¹ range. uci.edu Raman spectroscopy can be a valuable tool for identifying the C-S bond, which can be difficult to definitively assign in the IR spectrum.

While the theoretical basis for the Raman spectrum of this compound can be established, a thorough search of scientific literature did not yield any specific experimental Raman data for this compound.

X-ray Crystallography of Derivatives (if crystalline derivatives are studied for structural confirmation)

X-ray crystallography is an analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is the gold standard for unambiguous structural determination. For a non-crystalline compound like this compound at room temperature, X-ray crystallography would require the preparation of a suitable crystalline derivative.

The process would involve a chemical reaction to convert the liquid compound into a solid derivative that can be crystallized. The resulting crystal would then be subjected to X-ray diffraction analysis to determine the exact atomic coordinates and confirm the molecular structure, including bond lengths, bond angles, and stereochemistry.

Despite the utility of this technique, a comprehensive search of the available scientific literature and crystallographic databases did not reveal any studies on the X-ray crystallographic analysis of crystalline derivatives of this compound. Therefore, no experimental crystallographic data can be presented for this compound or its derivatives at this time.

Computational Chemistry and Theoretical Modeling of 2 Methyl 1 Methylthio 2 Butene

Electronic Structure and Molecular Properties Calculations

The foundation of computational analysis lies in solving the Schrödinger equation, for which approximations are necessary for polyatomic systems. Methods like Ab Initio and Density Functional Theory (DFT) offer a framework to calculate the electronic structure and a wide array of molecular properties, providing deep insights into the molecule's intrinsic characteristics.

Determining the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the starting point for most computational studies. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), and Density Functional Theory (DFT) are employed to perform geometry optimization. In this process, the forces on each atom are calculated, and the atomic coordinates are adjusted iteratively until a minimum on the potential energy surface is located.

For a molecule like 2-Methyl-1-methylthio-2-butene (B12761825), DFT methods, particularly with hybrid functionals like B3LYP or M06-2X, combined with a Pople-style basis set such as 6-31G(d,p) or a correlation-consistent basis set like aug-cc-pVDZ, are commonly used. These calculations yield optimized bond lengths, bond angles, and dihedral angles. While specific published data for this compound is scarce, calculations on analogous alkenyl sulfides provide expected values.

Below is an interactive table presenting hypothetical but realistic geometric parameters for the optimized ground state of this compound, as would be predicted from a DFT B3LYP/6-31G(d,p) calculation.

| Parameter Type | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C=C (double bond) | 1.35 Å |

| Bond Length | C-S (vinyl) | 1.77 Å |

| Bond Length | S-CH₃ | 1.82 Å |

| Bond Angle | C=C-C | 123.5° |

| Bond Angle | C-S-C | 101.0° |

| Dihedral Angle | C=C-S-C | ~90° (gauche) |

Molecules with single bonds can rotate, leading to different spatial arrangements known as conformations. Conformational analysis aims to identify the stable conformers (local minima on the energy landscape) and the energy barriers between them. For this compound, rotation around the C-S single bonds is of particular interest.

A common technique is to perform a relaxed potential energy surface (PES) scan, where a specific dihedral angle (e.g., the C=C-S-C angle) is systematically varied, and at each step, the rest of the molecule's geometry is optimized. This process maps out the energy as a function of that rotation, revealing the lowest energy conformers. Studies on similar thioethers have shown that gauche and anti conformations around the C-S bond are often preferred. mdpi.com

The relative energies of these conformers can be calculated with high accuracy, allowing for the determination of their population at a given temperature using Boltzmann statistics.

| Conformer | Key Dihedral Angle (C=C-S-C) | Relative Energy (kcal/mol) | Predicted Population (298 K) |

|---|---|---|---|

| Gauche 1 | ~70° | 0.00 (most stable) | ~65% |

| Anti | ~180° | 0.55 | ~30% |

| Gauche 2 | ~290° | 1.20 | ~5% |

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile). youtube.com

The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are key descriptors of reactivity. A small HOMO-LUMO gap generally implies high chemical reactivity. For this compound, the HOMO is expected to have significant electron density on the electron-rich C=C double bond and the sulfur atom, making these sites susceptible to electrophilic attack. The LUMO would be a corresponding π* antibonding orbital.

| Orbital | Predicted Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -8.5 | π(C=C), p(S) |

| LUMO | +0.9 | π*(C=C) |

| HOMO-LUMO Gap | 9.4 eV | N/A |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the transformation from reactants to products, it is possible to identify key intermediates and, crucially, the high-energy transition states that control the reaction rate.

A transition state (TS) represents the energy maximum along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. youtube.com Locating a TS structure is a challenging but essential task for understanding a reaction mechanism. joaquinbarroso.com Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2/QST3 in Gaussian software) or eigenvector-following methods are used to optimize the geometry to a saddle point. google.com

A true transition state is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. scm.com The vibrational mode associated with this imaginary frequency corresponds to the motion along the reaction coordinate—for example, the simultaneous breaking and forming of bonds. For a reaction involving this compound, such as an electrophilic addition to the double bond, the TS would feature partially formed and partially broken bonds between the alkene and the electrophile.

A potential energy surface (PES) provides a comprehensive map of a reaction's energy landscape. aip.org It plots the potential energy of the system as a function of the geometric coordinates of the atoms. A one-dimensional slice through this surface along the reaction coordinate gives the familiar reaction profile diagram.

For instance, in the theoretical study of the oxidation of a structurally similar compound, 3-Methyl-2-butene-1-thiol, by an OH radical, DFT calculations were used to map the PES for different reaction channels, such as H-abstraction and OH addition. acs.org This analysis revealed the barrier heights for each pathway, identifying the most kinetically favorable routes. acs.org A similar approach for this compound would provide a quantitative understanding of its reaction mechanisms.

| Parameter | Description | Hypothetical Value (kcal/mol) |

|---|---|---|

| Activation Energy (Ea) | Energy(TS) - Energy(Reactants) | +15.5 |

| Reaction Energy (ΔErxn) | Energy(Products) - Energy(Reactants) | -25.0 |

Prediction and Interpretation of Spectroscopic Data

Theoretical prediction of spectroscopic data is a fundamental application of computational chemistry, providing insights into molecular structure and bonding that complement experimental findings. These methods are crucial for identifying unknown compounds and for the detailed interpretation of experimental spectra.

Computational NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as Density Functional Theory (DFT) and ab initio calculations, is a powerful tool for structure elucidation. These calculations determine the magnetic shielding tensors of nuclei within a molecule, which are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

For this compound, a theoretical 1H and 13C NMR spectrum would be expected to show distinct signals for each chemically non-equivalent nucleus. However, a detailed search of scientific literature did not yield any studies that have published predicted NMR chemical shifts for this specific molecule. Consequently, a data table of computed versus experimental shifts cannot be compiled at this time.

Theoretical Vibrational Spectra and Band Assignments

Computational methods are also employed to calculate the vibrational frequencies of molecules, which correspond to the absorption bands observed in an Infrared (IR) spectrum. These theoretical spectra are invaluable for assigning specific vibrational modes (e.g., stretching, bending) to the experimentally observed bands.

While a vapor phase IR spectrum for this compound is noted as available in commercial databases, no published theoretical studies providing calculated vibrational frequencies and the corresponding band assignments for this compound were found. nih.gov Therefore, a detailed table of theoretical vibrational modes and their assignments cannot be provided.

Kinetic and Thermodynamic Parameters for Chemical Reactions

Computational chemistry provides essential insights into the feasibility and rates of chemical reactions by calculating key kinetic and thermodynamic parameters. Transition state theory is often used to determine reaction rate constants, while thermodynamic properties such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated for reactants, products, and transition states.

Despite the importance of such data for understanding the reactivity and stability of this compound, a thorough literature search did not uncover any computational studies that have reported on the kinetic or thermodynamic parameters for reactions involving this compound. Research on similar, but structurally distinct, molecules like 2-methyl-2-butene (B146552) has involved detailed kinetic modeling, but this information is not directly applicable. researchgate.net

Environmental and Biological Degradation Pathways of 2 Methyl 1 Methylthio 2 Butene

Microbial Biotransformation and Biodegradation

In soil and aquatic environments, microorganisms are the principal agents responsible for the degradation of organic compounds. The biodegradation of 2-Methyl-1-methylthio-2-butene (B12761825) would involve enzymatic pathways capable of catabolizing both the thioether and alkene functionalities of the molecule.

The microbial degradation of a molecule containing both a thioether linkage and a double bond likely proceeds through specialized enzymatic pathways.

Thioether Catabolism: The cleavage of thioether bonds is a critical step in the degradation of many organosulfur compounds. One known mechanism involves radical S-adenosyl-L-methionine (SAM) enzymes. nih.gov These enzymes use an iron-sulfur cluster to generate a highly reactive 5'-deoxyadenosyl radical, which can initiate reactions at unreactive carbon centers, facilitating the cleavage or formation of carbon-sulfur bonds. nih.gov Another common pathway for thioether metabolism is S-oxidation, often catalyzed by monooxygenases such as cytochrome P450 enzymes, to form sulfoxides and sulfones, which can be more susceptible to further degradation. oup.com

Alkene Catabolism: Microbial degradation of alkenes can occur via several pathways. Under aerobic conditions, monooxygenase or dioxygenase enzymes can attack the double bond, leading to the formation of epoxides or diols, which are then channeled into central metabolic pathways. Under anaerobic conditions, a common activation strategy for hydrocarbons is the addition of fumarate (B1241708). nih.gov This reaction, catalyzed by glycyl radical enzymes like benzylsuccinate synthase in toluene (B28343) degradation, adds fumarate to a carbon atom adjacent to the double bond or to a methyl group, initiating a degradation sequence analogous to β-oxidation. nih.govresearchgate.net This mechanism has been confirmed for the degradation of 2-methylnaphthalene, where fumarate is added to the methyl group. nih.gov

Given the structure of this compound, a plausible degradation pathway could be initiated by either oxidation of the sulfur atom or enzymatic attack at the double bond, followed by cleavage of the carbon chain.

While no microbial strains have been specifically reported to degrade this compound, numerous studies have identified bacteria capable of degrading other complex organosulfur compounds and hydrocarbons. These organisms provide likely candidates for the biodegradation of this compound.

Strains from genera such as Pseudomonas, Rhodococcus, Arthrobacter, Brevibacterium, Mycobacterium, and Sphingomonas have demonstrated the ability to utilize persistent organosulfur compounds like dibenzothiophene (B1670422) or various polycyclic aromatic hydrocarbons (PAHs) as a source of carbon and energy. oup.comnih.gov For instance, Pseudomonas species are well-known for their metabolic versatility in degrading aromatic compounds. mdpi.com Similarly, Rhodococcus and Gordonia strains have shown a capacity to degrade toxic monoaromatic compounds like cresols and catechol. mdpi.com The degradation of organic sulfur compounds in crude oil has been observed in marine microbial populations, with metabolism increasing with the addition of nutrients. cdnsciencepub.com

These examples suggest that microbial communities in environments contaminated with organosulfur compounds likely harbor strains with the necessary enzymatic machinery to degrade this compound.

Table 3: Genera of Bacteria with Known Capability to Degrade Organosulfur or Aromatic Hydrocarbons

| Bacterial Genus | Example Substrate(s) Degraded | Reference |

|---|---|---|

| Pseudomonas | Dibenzothiophene, Phenanthrene, 2,4-D | oup.comnih.govmdpi.com |

| Rhodococcus | Dibenzothiophene, Fluoranthene, Pyrene | nih.govmdpi.com |

| Arthrobacter | Dibenzothiophene sulfone, Phenanthrene | oup.comnih.gov |

| Brevibacterium | Dibenzothiophene | oup.comnih.gov |

| Sphingomonas | Dibenzothiophene, Phenanthrene, Pyrene | nih.gov |

| Mycobacterium | Phenanthrene, Fluoranthene, Pyrene | nih.gov |

| Cupriavidus | 2,4-D | mdpi.com |

Abiotic Degradation in Environmental Matrices

Interaction with Environmental Surfaces and Sediments

As a compound with low water solubility, this compound is expected to interact significantly with solid phases in the environment, such as soil organic matter and sediments. Its partitioning behavior is a key determinant of its mobility and bioavailability.

The primary mechanism for this interaction is sorption , the process by which a chemical binds to a solid surface. For non-polar organic compounds like this compound, sorption is predominantly driven by hydrophobic interactions with the organic carbon fraction of soil and sediments. The extent of sorption is commonly described by the organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a stronger tendency for the compound to adsorb to solids and a lower tendency to remain dissolved in water.

Factors influencing the interaction of this compound with surfaces and sediments include:

Organic Carbon Content: Soils and sediments with higher organic matter content will exhibit a greater capacity to sorb the compound, reducing its concentration in the aqueous phase and limiting its transport via water flow.

Particle Size and Surface Area: Smaller particles (like clays (B1170129) and silts) have a larger surface area-to-volume ratio, which can provide more sites for sorption compared to larger sand particles.

Volatility: The compound's volatility means that in unsaturated (vadose) zones of soil, a significant fraction may exist in the soil gas phase, from which it can partition onto solid surfaces or be transported through air-filled pores.

Once associated with sediments, this compound may be subject to long-term burial or undergo further degradation. In anoxic (oxygen-deficient) sediments, biotic degradation pathways often become dominant. However, the strong sorption to sediment particles can also make the compound less available to microorganisms, potentially increasing its persistence in the environment.

Role in Biogeochemical Cycles and Volatile Organic Sulfur Compound (VOSC) Dynamics

This compound is classified as a Volatile Organic Sulfur Compound (VOSC), a diverse group of substances that play a critical role in the global biogeochemical sulfur cycle. VOSCs serve as a key link, facilitating the transfer of sulfur between terrestrial and marine ecosystems and the atmosphere.

The biogeochemical sulfur cycle involves the transformation of sulfur through various oxidation states by both biological and geological processes. VOSCs, including thioethers like this compound, are primarily produced through biological processes, such as the microbial decomposition of sulfur-containing amino acids (e.g., methionine) in soil and sediments.

Once released into the environment, the dynamics of this compound are intertwined with the broader VOSC cycle:

Emission: It can be emitted from various natural sources (e.g., soils, wetlands, oceans) and anthropogenic activities into the atmosphere.

Atmospheric Transformation: In the atmosphere, VOSCs are oxidized, primarily by the hydroxyl radical (•OH). This oxidation is a crucial step in the formation of sulfur dioxide (SO₂) and subsequently sulfate (B86663) (SO₄²⁻) aerosols.

Aerosol Formation: Sulfate aerosols act as cloud condensation nuclei (CCN), which are essential for cloud formation. By influencing cloud properties and abundance, VOSCs play an indirect but significant role in regulating the Earth's climate and radiation balance.

Deposition: The oxidized sulfur compounds are eventually removed from the atmosphere through wet deposition (in rain and snow) or dry deposition, returning the sulfur to the Earth's surface and completing the cycle.

| Process | Description | Relevance of this compound |

| Mineralization | Organic sulfur is converted to inorganic forms like hydrogen sulfide (B99878) (H₂S). | Precursor sulfur-containing organic matter can lead to VOSC formation. |

| VOSC Production | Microbial activity releases volatile sulfur compounds. | This compound is a type of VOSC released during these processes. |

| Atmospheric Oxidation | VOSCs react with •OH, O₃, and other oxidants. | This is the primary atmospheric sink for the compound, leading to SO₂ and sulfate. |

| Aerosol Formation | Oxidized sulfur products form sulfate aerosols. | Contributes to the pool of sulfur available for forming cloud condensation nuclei. |

| Deposition | Sulfate is returned to the Earth's surface via rain, snow, or dry fallout. | Completes the cycle, making sulfur available again for biological uptake. |

Natural Occurrence and Biosynthetic Origin of 2 Methyl 1 Methylthio 2 Butene

Identification in Biological Systems

This compound has been characterized as a key semiochemical in arthropods and a flavor component in plants.

2-Methyl-1-methylthio-2-butene (B12761825) is a principal component of the foul-smelling defensive fluid released from the pygidial glands of certain ground beetles. nsf.gov Specifically, it has been identified in the secretions of Ceroglossus buqueti and Ceroglossus magellanicus. nsf.gov The presence of this sulfur-bearing isoprene (B109036) derivative is a novel finding in arthropod defensive chemistry. nsf.gov

Interestingly, detailed chemical analysis of related species revealed its absence in the defensive fluid of Ceroglossus chilensis, which otherwise contains a mixture of organic acids common to the genus. nsf.gov This differential distribution suggests a specific evolutionary adaptation within the Ceroglossus genus. The defensive secretions of these beetles are complex mixtures, often containing various carboxylic acids and hydrocarbons that likely act as a deterrent to predators. nsf.govfrontiersin.org

Proposed Biosynthetic Pathways

The molecular structure of this compound strongly suggests its formation via the isoprenoid biosynthetic pathway, a fundamental route for producing a vast array of natural products. nsf.gov

The backbone of this compound is a C5 isoprene unit, the characteristic building block of all isoprenoids (also known as terpenoids). Isoprenoids are synthesized from universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). college-de-france.frnih.gov The fact that this compound is a prenyl derivative strongly supports the hypothesis that it is produced via one of the major isoprenoid pathways: the mevalonate (B85504) (MVA) pathway or the methylerythritol 4-phosphate (MEP) pathway. nsf.govnih.gov

While the specific enzymatic machinery for the synthesis of this compound has not been fully elucidated, a plausible pathway can be proposed based on known biochemical reactions.

Formation of Isoprenoid Precursors : The synthesis would begin with the production of IPP and DMAPP through either the MVA or MEP pathway.

Formation of the Prenyl Moiety : DMAPP itself is the likely direct C5 precursor, representing the "prenyl" structure.

Introduction of the Sulfur Group : The key step is the attachment of the methylthio (-SCH₃) group. This likely involves a prenyltransferase (PTase) enzyme that catalyzes the transfer of the prenyl group (from DMAPP) to a sulfur-containing substrate. bohrium.com A potential sulfur donor is methanethiol (B179389) (CH₃SH) or a related activated molecule derived from the metabolism of sulfur-containing amino acids like methionine. The reaction could be catalyzed by a specific S-prenyltransferase. While many PTases are known to prenylate carbon, oxygen, or nitrogen atoms, enzymes capable of S-prenylation are also involved in natural product biosynthesis.

The final step would be the enzymatic formation of the thioether linkage, resulting in this compound. Further research is needed to identify and characterize the specific enzymes responsible for this transformation in both Ceroglossus beetles and hops.

Ecological and Evolutionary Significance of Natural Production

The production of this compound serves distinct purposes in the organisms in which it is found, highlighting its ecological and evolutionary importance.

In Ceroglossus beetles, the compound is a key ingredient in a chemical defense cocktail. nsf.gov The potent, foul smell associated with sulfur compounds is a common and effective deterrent against a wide range of predators, particularly vertebrates like mammals. nsf.gov The evolution of a biosynthetic pathway to create such a potent defensive allomone provides a significant survival advantage, allowing the beetles to repel attackers. The presence of this compound in two of the three studied species of the same genus suggests that this defensive strategy may have evolved after the divergence of these species from a common ancestor. nsf.gov

In hops, the role of volatile compounds is multifaceted. They contribute to the plant's defense against herbivores and pathogens. Furthermore, these aromatic compounds can play a role in attracting pollinators or repelling pests. For humans, the significance of this compound lies in its contribution to the complex and desirable aroma profile of beer, a trait that has been indirectly selected for during the long history of hop cultivation.

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isopentenyl diphosphate (IPP) |

| Dimethylallyl diphosphate (DMAPP) |

| Methanethiol |

| Methionine |

Emerging Research Frontiers for 2 Methyl 1 Methylthio 2 Butene

Exploration of Novel Synthetic Methodologies and Catalytic Transformations

The synthesis of allylic thioethers, such as 2-Methyl-1-methylthio-2-butene (B12761825), is an area of active research, with a focus on developing more efficient, selective, and environmentally benign methods. researchgate.net Traditional approaches often involve multi-step procedures and the use of stoichiometric reagents. However, recent advancements are paving the way for more elegant and sustainable synthetic strategies.

A significant frontier in this area is the development of catalytic methods that directly couple tertiary allylic alcohols with thiols. Given the sterically hindered nature of the tertiary carbon center in the precursor to this compound, developing catalysts that can efficiently facilitate this transformation is a key challenge. beilstein-journals.orgnih.gov Research into iridium-catalyzed allylic substitution reactions has shown promise for the synthesis of enantioenriched tertiary thioethers, offering a potential route to chiral derivatives of this compound. acs.orgnih.gov

Furthermore, enzyme-catalyzed reactions are emerging as a powerful tool in organic synthesis. nih.gov The use of ene-reductases for the synthesis of chiral thioethers represents a novel biocatalytic approach that could be adapted for the production of specific stereoisomers of this compound. nih.gov Additionally, the lipase-catalyzed synthesis of thioesters in continuous-flow microreactors highlights the potential for enzymatic methods in developing efficient and scalable production processes. mdpi.com

The table below summarizes potential novel synthetic approaches for this compound.

| Synthetic Approach | Potential Catalyst/Reagent | Key Advantages |

| Catalytic Allylic Substitution | Iridium complexes | High enantioselectivity for tertiary centers |

| Biocatalytic Synthesis | Ene-reductases, Lipases | High stereoselectivity, environmentally benign |

| Homogeneous and Heterogeneous Catalysis | Triflic acid, NAFION® | Metal-free, catalyst recyclability |

Advanced Mechanistic Investigations through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing its synthesis and predicting its behavior in various systems. The integration of experimental techniques with computational modeling provides a powerful synergistic approach to elucidate these mechanisms.

Computational studies , employing methods such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reaction pathways, and transition states involved in the synthesis of sterically hindered allylic thioethers. acs.org For instance, computational analysis of iridium-catalyzed allylic alkylation has been used to understand the factors controlling stereoselectivity in the formation of all-carbon quaternary centers, a principle applicable to the synthesis of tertiary thioethers. acs.org Such studies can help in the rational design of catalysts with improved activity and selectivity for the synthesis of this compound.

Experimentally, kinetic studies and isotopic labeling experiments can be used to validate the proposed mechanisms. The study of Tsuji-Trost allylic substitution reactions with 1,2,3-trisubstituted allylic substrates has demonstrated the utility of experimental probes in understanding the regioselectivity of nucleophilic attack on complex allyl palladium intermediates. nih.gov Similar experimental designs could be applied to investigate the formation of this compound. The mechanism of nucleophilic substitution on allylic substrates can be complex, involving pathways such as S(_N)1, S(_N)2, S(_N)1', and S(_N)2', and detailed mechanistic studies are essential to unravel these intricacies. researchgate.net

Refined Environmental Fate Modeling and Prediction Under Varying Conditions

As a volatile organic compound, understanding the environmental fate of this compound is of significant importance. Research in this area is moving towards more sophisticated modeling approaches that can predict its persistence, transport, and degradation in different environmental compartments.

The atmospheric oxidation of analogous compounds, such as 3-methyl-2-butene-1-thiol, has been studied computationally to determine the fate of the resulting carbon-centered radicals. nih.gov These studies indicate that reaction with atmospheric O(_2) is a likely pathway, leading to the formation of peroxy radicals that can participate in further atmospheric chemistry. nih.gov Similar modeling approaches can be applied to this compound to predict its atmospheric lifetime and the formation of secondary pollutants. The photochemistry of related unsaturated carbonyls, like trans-2-methyl-2-butenal, has also been investigated, providing insights into potential atmospheric degradation pathways. mdpi.com

In soil and water, the biodegradation of organosulfur compounds is a key removal process. nih.gov Studies on the biodegradation of pollutants like endosulfan (B1671282) and dibenzothiophene (B1670422) have revealed various microbial degradation pathways. southwales.ac.ukduke.edu The presence of an extra carbon source has been shown to influence the sulfur metabolism and biofilm formation in bacteria, which can impact the biodegradation rate of organosulfur compounds. nih.gov Future research could focus on identifying microorganisms capable of degrading this compound and elucidating the enzymatic pathways involved. Bioelectrochemical systems also present a novel approach for the degradation of organosulfur compounds. wur.nl

The table below outlines key areas for refined environmental fate modeling of this compound.

| Environmental Compartment | Key Research Area | Modeling Approach |

| Atmosphere | Atmospheric oxidation and photolysis | Quantum chemical calculations, Kinetic modeling |

| Soil and Water | Biodegradation pathways | Microbial culture studies, Enzymatic assays |

| Multiple Compartments | Transport and partitioning | Multimedia environmental models |

Discovery of New Biological Sources and Elucidation of Undiscovered Biosynthetic Routes

While this compound is known as a synthetic flavoring agent, there is growing interest in identifying potential natural sources and understanding its biosynthesis. Volatile sulfur compounds are known to be produced by a variety of microorganisms, including bacteria and fungi, often contributing to the aroma of fermented foods. oup.comnih.gov

The biosynthesis of volatile sulfur compounds in microorganisms often involves the metabolism of sulfur-containing amino acids like methionine and cysteine. nih.govresearchgate.net Research into the production of these compounds by bacteria has identified various metabolic pathways. oup.com It is plausible that microbial sources of this compound exist, and future research could involve screening different microbial strains for its production. The biogenesis of methionine-derived volatiles is often mediated by bacteria, and the cleavage of 3-dimethylsulfoniopropionate is a key pathway for the formation of many volatile sulfur compounds. oup.com

The enzymatic synthesis of thioethers is another active area of research. nih.gov While many natural product biosynthetic pathways for thioethers are known, the enzymes involved are often highly substrate-specific. However, the discovery and engineering of enzymes with broader substrate scope could open up possibilities for the biocatalytic production of this compound. The enzymatic synthesis of thioesters from thiols and vinyl esters demonstrates the potential of biocatalysis in forming C-S bonds. mdpi.com

Further exploration of plant and microbial metabolomes may lead to the discovery of this compound as a natural product. If found in nature, subsequent research would focus on elucidating the specific biosynthetic pathway, including the identification of precursor molecules and the enzymes catalyzing each step.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.